molecular formula C11H23ClOS B14165014 1-Chloro-3-(octylsulfanyl)propan-2-ol CAS No. 4542-56-7

1-Chloro-3-(octylsulfanyl)propan-2-ol

Cat. No.: B14165014
CAS No.: 4542-56-7
M. Wt: 238.82 g/mol
InChI Key: JASNOKGFPPPKKU-UHFFFAOYSA-N
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Description

1-Chloro-3-(octylsulfanyl)propan-2-ol (CAS: 4542-56-7) is a chlorinated secondary alcohol with the molecular formula C₁₁H₂₃ClOS and a molecular weight of 244.82 g/mol . Its structure features a chlorine atom at position 1, a hydroxyl group at position 2, and an octylsulfanyl (-S-C₈H₁₇) substituent at position 2. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for the development of specialized surfactants or bioactive molecules .

Properties

CAS No.

4542-56-7

Molecular Formula

C11H23ClOS

Molecular Weight

238.82 g/mol

IUPAC Name

1-chloro-3-octylsulfanylpropan-2-ol

InChI

InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11,13H,2-10H2,1H3

InChI Key

JASNOKGFPPPKKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(octylsulfanyl)propan-2-ol can be synthesized through the reaction of 1-octanethiol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(octylsulfanyl)propan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-3-(octylsulfanyl)propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-chloro-3-(octylsulfanyl)propan-2-ol involves its interaction with various molecular targets. The compound’s chlorinated and sulfanyl groups enable it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1-chloro-propan-2-ol scaffold is a versatile template modified for diverse applications. Below is a detailed comparison of structurally analogous compounds, focusing on substituent variations, synthesis methods, physicochemical properties, and applications.

Phenoxy-Substituted Chlorohydrins

1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (5a)
  • Molecular Formula : C₁₇H₂₅ClO₃
  • Synthesis: Synthesized via alkylation of 4-(2-hydroxyethyl)phenol followed by epichlorohydrin reaction .
  • Applications : Intermediate in β-blocker synthesis (e.g., betaxolol) .
  • Key Properties : High enantiomeric purity (>99% ee) achieved via CALB-catalyzed kinetic resolution .
1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (4)
  • Molecular Formula : C₁₆H₂₅ClO₄
  • Synthesis: Produced from 4-((2-isopropoxyethoxy)methyl)phenol and epichlorohydrin (63% yield) .
  • Applications : Precursor for enantiopure β-blockers like bisoprolol .
1-Chloro-3-(1-naphthyloxy)propan-2-ol
  • Molecular Formula : C₁₃H₁₃ClO₂
  • Synthesis : Reduction of 1-chloro-3-(1-naphthyloxy)propan-2-one using Yarrowia lipolytica (up to 88% yield) .
  • Applications: Intermediate for propranolol (β-blocker) .

Comparison with Target Compound :

  • Substituent Differences: Phenoxy/naphthyloxy groups vs. octylsulfanyl.
  • Synthetic Routes: Enzymatic resolution is critical for phenoxy derivatives, whereas the target compound’s synthesis likely involves thiol-ether formation.
  • Applications: Phenoxy derivatives are specialized for β-blockers; octylsulfanyl derivatives may prioritize surfactant properties.

Nitroimidazole and Amino-Substituted Derivatives

Ornidazole (1-Chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol)
  • Molecular Formula : C₇H₁₀ClN₃O₃
  • Applications : Antimicrobial agent against anaerobic bacteria and protozoa .
  • Key Properties : Nitroimidazole moiety enhances bioavailability and redox activity .
1-Chloro-3-(2',4'-dichlorophenylamino)propan-2-ol
  • Molecular Formula: C₉H₉Cl₃NO
  • Applications : Exhibits antifungal activity (8× less toxic than amphotericin B) .
  • Synthesis : Derived from dichlorophenylamine and epichlorohydrin .

Comparison with Target Compound :

  • Substituent Differences: Nitroimidazole/aminoaryl groups vs. alkylsulfanyl.
  • Bioactivity: Nitroimidazole/amino derivatives are bioactive, whereas the target compound’s octylsulfanyl group may limit direct antimicrobial utility.

Alkoxy and Sulfanyl Derivatives

1-Chloro-3-(propan-2-yloxy)propan-2-ol
  • Molecular Formula : C₆H₁₃ClO₂
  • Applications : Versatile scaffold for small-molecule synthesis .
  • Key Properties : Lower molecular weight (152.62 g/mol) enhances solubility in polar solvents .
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol
  • Molecular Formula : C₁₀H₁₃ClOS
  • Applications: Intermediate in organosulfur chemistry .
  • Key Properties : Liquid state at room temperature .

Comparison with Target Compound :

  • Substituent Differences : Isopropoxy/methylsulfanyl vs. octylsulfanyl.
  • Physicochemical Properties : Longer alkyl chains (octyl) increase hydrophobicity and molecular weight.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Synthesis Yield/ee Key Applications Reference ID
1-Chloro-3-(octylsulfanyl)propan-2-ol C₁₁H₂₃ClOS 244.82 Alkylsulfanyl N/A Surfactant intermediates
1-Chloro-3-(1-naphthyloxy)propan-2-ol C₁₃H₁₃ClO₂ 236.70 Naphthyloxy 88% (yeast reduction) β-blocker synthesis
Ornidazole C₇H₁₀ClN₃O₃ 219.63 Nitroimidazole N/A Antimicrobial agent
1-Chloro-3-(propan-2-yloxy)propan-2-ol C₆H₁₃ClO₂ 152.62 Alkoxy N/A Small-molecule scaffold
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol C₁₂H₁₇ClO₃ 244.71 Phenoxy (methoxyethyl) 99% ee (CALB resolution) β-blocker intermediates

Research Findings and Trends

  • Enzymatic Resolution: CALB lipase achieves >99% enantiomeric excess in resolving phenoxy-substituted chlorohydrins, a critical step for β-blocker synthesis .
  • Antimicrobial Activity: Dichlorophenylamino derivatives show selective toxicity against C. albicans and P. aeruginosa, though less potent than standard antibiotics .
  • Synthetic Efficiency: Phenoxy derivatives synthesized via epichlorohydrin exhibit moderate yields (63–88%), while nitroimidazole derivatives require specialized heterocyclic coupling .

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